molecular formula C10H8BrN B167286 1-Amino-4-bromonaphthalene CAS No. 2298-07-9

1-Amino-4-bromonaphthalene

Cat. No.: B167286
CAS No.: 2298-07-9
M. Wt: 222.08 g/mol
InChI Key: LIUKLAQDPKYBCP-UHFFFAOYSA-N
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Description

1-Amino-4-bromonaphthalene is an aromatic amine with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an amino group at the first position. This compound is known for its applications in various fields, including organic synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromonaphthalene typically involves the bromination of 1-naphthylamine. One common method includes the reaction of 1-naphthylamine with bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound can involve a multi-step process. Initially, 1-naphthylamine is acetylated to form 1-acetamido-naphthalene. This intermediate is then brominated to yield 4-bromo-1-acetamido-naphthalene. Finally, the acetyl group is removed through hydrolysis to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-bromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form 1-naphthylamine.

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the substituent introduced.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 1-Naphthylamine.

Scientific Research Applications

1-Amino-4-bromonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-Amino-4-bromonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-bromonaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUKLAQDPKYBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177524
Record name 4-Bromo-1-naphthylamine
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Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2298-07-9
Record name 1-Amino-4-bromonaphthalene
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Record name 4-Bromo-1-naphthylamine
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Record name 4-Bromo-1-naphthylamine
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Record name 4-Bromo-1-naphthylamine
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Record name 4-bromo-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-amino-4-bromonaphthalene be used to modify the properties of explosives?

A1: Yes, research indicates that this compound can form cocrystals with certain explosives, leading to altered properties. For example, a 1:1 cocrystal of this compound and trinitrotoluene (TNT) was found to exhibit reduced impact sensitivity compared to pure TNT. [] This change is attributed to the intermolecular interactions within the cocrystal structure, particularly hydrogen bonding (amino-nitro), halogen bonding, and π-π stacking between the two molecules. [] These interactions influence the crystal packing, potentially hindering the molecular motions that lead to detonation upon impact. [] This highlights the potential of using cocrystallization with this compound as a strategy to modify the sensitivity and other properties of energetic materials.

Q2: What is the role of this compound in synthesizing gem-difluorinated alcohols?

A2: While the provided abstract doesn't offer a detailed mechanism, it indicates that this compound is a starting material in synthesizing novel gem-difluorinated alcohols. [] This synthesis likely involves the reaction of a heterocyclic difluoromethyl anion with an aldehyde derived from this compound, facilitated by tetrakis(dimethylamino)ethylene (TDAE). [] The specific reaction pathway and the properties of the resulting gem-difluorinated alcohols would require further investigation beyond the provided abstract.

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